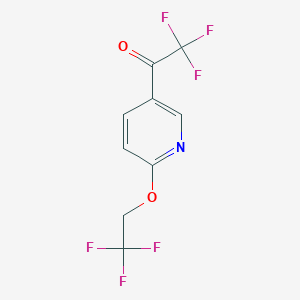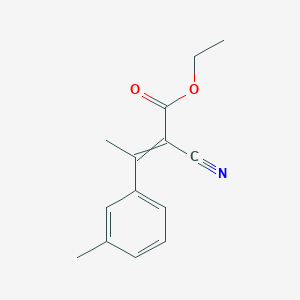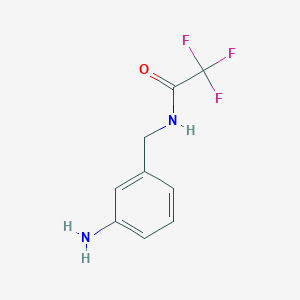
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoroethoxy and trifluoroacetyl groups imparts distinct characteristics to the molecule, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone typically involves the reaction of 2,5-dibromopyridine with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst . This method ensures high yields and purity of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The process involves rigorous purification steps, including distillation and recrystallization, to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: The trifluoroethoxy and trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethanol derivatives .
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The compound’s fluorinated nature also enhances its stability and bioavailability, making it a valuable tool in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: These compounds share similar trifluoroethoxy groups and have applications in medicinal chemistry.
Lansoprazole Related Compounds: These compounds contain similar trifluoroethoxy groups and are used in pharmaceuticals.
Uniqueness
2,2,2-Trifluoro-1-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)ethanone stands out due to its unique combination of trifluoroethoxy and trifluoroacetyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H5F6NO2 |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C9H5F6NO2/c10-8(11,12)4-18-6-2-1-5(3-16-6)7(17)9(13,14)15/h1-3H,4H2 |
Clé InChI |
SULUZSNITNHJKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)C(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(9,10-Methanoanthracen-9(10H)-yl)methyl]propanedioic acid](/img/structure/B8504691.png)

![7-bromo-4-(pyrimidin-2-ylmethyl)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B8504709.png)


![1-[4-(Methylthio)phenoxy]-2-propanone](/img/structure/B8504728.png)


![3-Bromobenzo[b]thiophene-6-carbonitrile](/img/structure/B8504739.png)




![6-[(6-Methyloct-5-en-2-yl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B8504786.png)
